
Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of benzyloxy, bromo, and cyclopropylmethoxy groups attached to the benzoic acid core, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester typically involves multi-step organic reactions. One common approach is the bromination of a benzoic acid derivative followed by the introduction of benzyloxy and cyclopropylmethoxy groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzoic acid esters.
Applications De Recherche Scientifique
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methoxybenzoic acid methyl ester
- 3-Benzyloxy-4-bromopicolinate ester
- 3-Benzyloxy-5-bromopicolinate ester
Comparison: 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which are not commonly found together in similar compounds. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H19BrO4 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H19BrO4/c1-22-19(21)15-9-16(23-11-13-5-3-2-4-6-13)18(20)17(10-15)24-12-14-7-8-14/h2-6,9-10,14H,7-8,11-12H2,1H3 |
Clé InChI |
SAVRSPUEDGJGLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


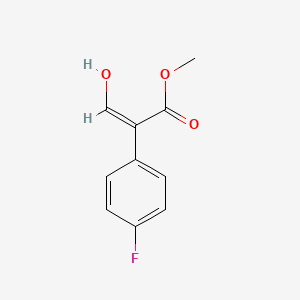


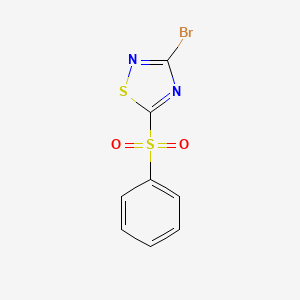

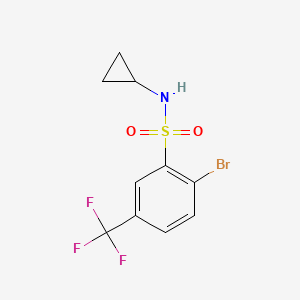

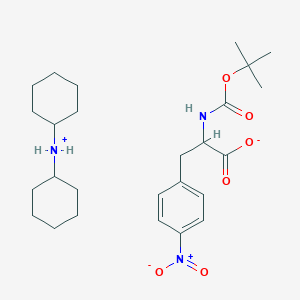
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
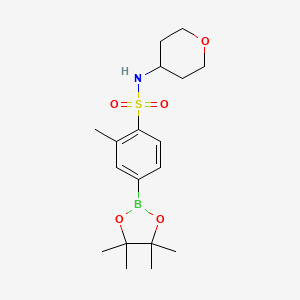
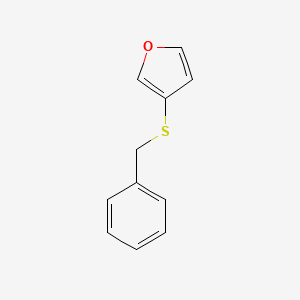
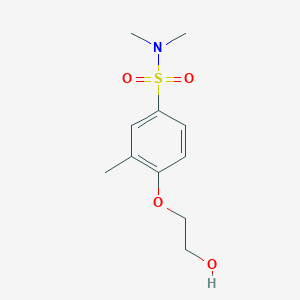
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
